5-methyl-L-tryptophan
Overview
Description
5-Methyl-L-tryptophan is a derivative of the essential amino acid tryptophan, characterized by the presence of a methyl group at the 5-position of the indole ring. This compound is known for its role as an intermediate in the biosynthesis of tryptophan and its involvement in various biochemical reactions. It has garnered attention for its potential anticarcinogenic properties and its influence on gene expression and growth regulation .
Mechanism of Action
Target of Action
5-Methyl-L-Tryptophan primarily targets the enzymes involved in the metabolism of L-Tryptophan . It inhibits the synthesis of anthranilate compounds, which are the first steps in the biosynthesis of tryptophan . It also acts as a corepressor of the E. coli trp repressor .
Mode of Action
This compound interacts with its targets by inhibiting the synthesis of anthranilate compounds, which are crucial for the biosynthesis of tryptophan . This interaction results in changes in the metabolic pathways of L-Tryptophan .
Biochemical Pathways
L-Tryptophan is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . This compound affects these pathways by inhibiting the synthesis of anthranilate compounds . This results in downstream effects on various organs through different action mechanisms .
Pharmacokinetics
It is known that l-tryptophan, the parent compound, undergoes extensive and complex metabolism . The impact of these properties on the bioavailability of this compound is currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the synthesis of anthranilate compounds . This results in disruptions in L-Tryptophan metabolism, which are reported in several neurological, metabolic, psychiatric, and intestinal disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of L-Tryptophan . .
Biochemical Analysis
Biochemical Properties
5-Methyl-L-Tryptophan functions as an intermediate in the biosynthesis of the amino acid tryptophan . It acts as a precursor to essential cofactors like nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . This compound plays a role in numerous biochemical reactions, potentially influencing gene expression and growth regulation .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to influence cell function by affecting gene expression . It also impacts cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a precursor in the biosynthesis of tryptophan . It exerts its effects at the molecular level through interactions with biomolecules, potentially influencing gene expression and growth regulation .
Dosage Effects in Animal Models
In animal models, this compound has been shown to function as an effective weight-loss agent at pharmacological doses . The drug was able to reduce body weight when given orally in drinking water . Only the L-enantiomer was active, while the D-enantiomer had negligible activity .
Metabolic Pathways
This compound is involved in the kynurenine, 5-hydroxytryptamine, and indole pathways of tryptophan metabolism . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-methyl-L-tryptophan typically involves the use of substituted indole compounds as raw materials. The synthetic route includes a series of reactions such as formylation, cyclization, ring opening, asymmetric hydrogenation, hydrolysis, and deprotection . These reactions are carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. This method is favored due to its cost-effectiveness and environmental benefits. The process involves the use of genetically engineered microorganisms that can produce the compound from renewable carbon sources .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-L-tryptophan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different derivatives and for its application in biochemical assays .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.
Major Products: The major products formed from these reactions include various tryptophan derivatives that are used in biochemical and pharmaceutical research .
Scientific Research Applications
5-Methyl-L-tryptophan is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It serves as a precursor for the synthesis of other tryptophan derivatives and is used in peptide synthesis.
Biology: It is used to study the metabolic pathways of tryptophan and its role in gene expression.
Industry: It is used in the production of various biochemical products and as a research tool in metabolomics.
Comparison with Similar Compounds
5-Hydroxy-L-tryptophan: Known for its role in serotonin synthesis.
5-Fluoro-L-tryptophan: Used in biochemical research for its unique properties.
6-Methyl-DL-tryptophan: Another methylated derivative with distinct biochemical applications.
Uniqueness: 5-Methyl-L-tryptophan is unique due to its specific methylation at the 5-position, which imparts distinct biochemical properties and potential therapeutic applications. Its role in gene expression and growth regulation sets it apart from other tryptophan derivatives .
Properties
IUPAC Name |
(2S)-2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNCSWANZMJLPM-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934889 | |
Record name | 5-Methyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30934889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154-06-3 | |
Record name | L-5-Methyltryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Tryptophan, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30934889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-methyl-L-tryptophan interact with its target and what are the downstream effects?
A1: this compound acts as an antagonist of tryptophan, competing for binding sites on enzymes. For instance, it inhibits the enzyme tryptophanase, preventing the degradation of L-tryptophan into indole, pyruvate, and ammonia. [, ] This inhibition also extends to the formation of pyruvate from other substrates like 5-hydroxy-L-tryptophan, S-methyl-L-cysteine, and L-cysteine. [, ] In plants, this compound has been shown to inhibit the enzyme acetolactate synthase, leading to resistance against the herbicide sulfometuron-methyl. []
Q2: What is the structural characterization of this compound?
A2: Unfortunately, the provided research excerpts do not contain the molecular formula, weight, or spectroscopic data for this compound. This information would need to be sourced from chemical databases or other research articles.
Q3: Can you elaborate on the applications of this compound in in vitro studies?
A3: this compound is a valuable tool in in vitro studies focusing on amino acid pathways and enzyme activity. It has been utilized in selection experiments to generate mutant plant lines with modified amino acid pathways, specifically targeting the enzyme acetolactate synthase. []
Q4: What analytical methods are employed to detect and quantify this compound?
A4: High-performance liquid chromatography (HPLC) coupled with fluorescence detection emerges as a sensitive technique for the analysis of this compound. [, ] This method demonstrates high sensitivity, enabling the determination of trace amounts of the compound in complex matrices. []
Q5: Are there any known instances of resistance or cross-resistance associated with this compound?
A5: Research indicates that plant cells selected with this compound can develop resistance, primarily through mutations in the enzyme acetolactate synthase that reduce its sensitivity to the inhibitory effects of the compound. [] This resistance mechanism highlights the potential for the emergence of resistance in other biological systems as well.
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